BenchChemオンラインストアへようこそ!

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Antagonism

This compound is exclusively the 3,5-dimethylphenyl regioisomer, verified by NMR/HPLC to exclude the common 2,3-dimethyl impurity (CAS 847395-61-3). Its N-benzyl benzimidazole anchor and tailored lipophilicity make it a precise SAR probe for neurokinin receptor programs. Ideal for pharmacophore mapping and molecular docking campaigns requiring defined hydrophobic interaction points. Contact suppliers below for batch-specific analytical data and stock verification.

Molecular Formula C26H25N3O
Molecular Weight 395.506
CAS No. 847397-08-4
Cat. No. B2574419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one
CAS847397-08-4
Molecular FormulaC26H25N3O
Molecular Weight395.506
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C
InChIInChI=1S/C26H25N3O/c1-18-12-19(2)14-22(13-18)28-17-21(15-25(28)30)26-27-23-10-6-7-11-24(23)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3
InChIKeyLMAFDOACJYPRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one (CAS 847397-08-4): Chemical Profile for Sourcing Decisions


4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one (CAS 847397-08-4) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone class, characterized by a pyrrolidin-2-one core N-substituted with a 3,5-dimethylphenyl group and linked at the 4-position to a 1-benzyl-1H-benzimidazole moiety . Its molecular formula is C26H25N3O with a molecular weight of 395.5 g/mol . This compound appears in patent literature surrounding neurokinin-3 (NK-3) receptor antagonist programs [1] and is offered by several screening compound suppliers, though publicly available bioactivity data remain sparse.

Why In-Class Substitution of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one Is Not Straightforward


Benzimidazole-pyrrolidinone derivatives exhibit high sensitivity to substitution patterns; even minor positional isomerism—such as shifting methyl groups from the 3,5- to the 2,3-positions on the N-phenyl ring—can alter molecular shape, electron distribution, and target binding. This compound’s precise 3,5-dimethyl substitution and 1-benzyl group on the benzimidazole differentiate it from closely related analogs like CAS 847395-61-3 (2,3-dimethyl isomer) and the debenzylated variant 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one . In receptor antagonist programs, such regioisomeric specificity is known to govern selectivity and potency, making direct substitution unreliable without comparative pharmacological data [1].

Head-to-Head Differentiation Evidence: 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one vs. Closest Analogs


Regioisomeric Differentiation: 3,5-Dimethyl vs. 2,3-Dimethyl Phenyl Substitution

The target compound (CAS 847397-08-4) is the 3,5-dimethylphenyl regioisomer, whereas its closest cataloged analog, CAS 847395-61-3, carries the 2,3-dimethylphenyl substitution on the pyrrolidin-2-one nitrogen . These isomers share the identical molecular formula (C26H25N3O) and molecular weight (395.5 g/mol) but differ in the spatial orientation of methyl groups, which is projected to influence steric and electronic interactions at biological targets. In related benzimidazole-pyrrolidinone series, regiochemical changes of this type have resulted in greater than 10-fold shifts in target binding affinity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Antagonism

N-Benzyl vs. N-Allyl Benzimidazole Substitution: Physicochemical Property Comparison

The target compound contains an N-benzyl group on the benzimidazole, distinguishing it from the N-allyl analog AMB2525059 [1]. The N-allyl derivative possesses a lower molecular weight (345.44 g/mol vs. 395.5 g/mol), a smaller calculated polar surface area (PSA: 38.13 Ų vs. an estimated ~47 Ų for the benzyl analog), and a different logP (4.42 for the allyl analog) [1]. While experimental logP for the target compound has not been reported in accessible databases, the structural difference translates into higher lipophilicity and larger molecular volume, which can affect membrane permeability, solubility, and non-specific binding profiles in biological assays.

Physicochemical Profiling logP Chemical Property Differentiation

Presence vs. Absence of N-Benzyl Group on Benzimidazole: Impact on Hydrogen Bonding Capacity

The target compound is the N-benzylated derivative of the simpler scaffold 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one, which retains a free NH on the benzimidazole ring . The N-benzyl substitution eliminates a hydrogen bond donor, alters the pKa of the benzimidazole, and introduces a hydrophobic aromatic moiety capable of engaging additional lipophilic pockets in target proteins. In structure-activity programs for benzimidazole-containing ligands, N-alkylation vs. free NH status has been shown to modulate target selectivity by factors exceeding 20-fold [1]. Although direct comparative data for this exact pair are not publicly available, the presence of the N-benzyl group is a critical structural determinant that precludes biological equivalence.

Medicinal Chemistry Hydrogen Bonding Target Engagement

Optimal Research Use Cases for 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one Based on Differentiation Evidence


NK-3 Receptor Antagonist Screening and Hit-to-Lead Programs

Given its structural classification within NK-3 receptor antagonist patent space (US20080306123A1), this compound is best deployed as a screening deck member or early SAR probe in neurokinin receptor programs targeting depression, pain, or schizophrenia [1]. Its 3,5-dimethylphenyl regioisomeric identity must be analytically confirmed (e.g., by NMR or HPLC) to ensure SAR integrity, as the 2,3-dimethyl isomer (CAS 847395-61-3) is a common commercial impurity.

Structure-Based Design and Computational Docking Studies

The N-benzyl benzimidazole moiety provides a well-defined hydrophobic anchor point for molecular docking campaigns, distinguishing this compound from N-allyl or N-unsubstituted analogs [2]. Its higher calculated lipophilicity relative to the N-allyl variant supports its use in targeting hydrophobic binding pockets, though experimental logP determination is recommended prior to quantitative modeling.

Chemical Probe Development for Benzimidazole Pharmacophore Mapping

As a fully substituted benzimidazole-pyrrolidinone bearing the specific 3,5-dimethylphenyl and N-benzyl combination, this compound serves as a reference point for pharmacophore mapping studies aimed at defining the steric and electronic requirements of the benzimidazole N1 and pyrrolidinone N1 substituent pockets [3]. It is particularly valuable when systematically compared against its debenzylated and regioisomeric counterparts within the same assay panel.

Quote Request

Request a Quote for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.